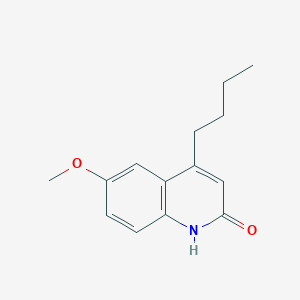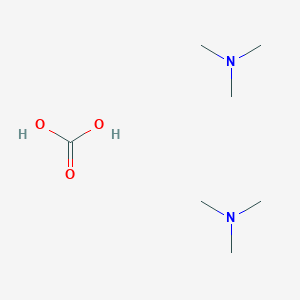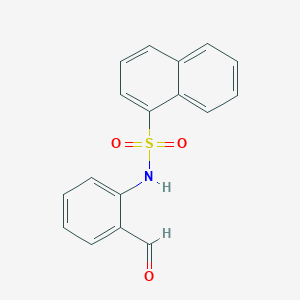
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoyl group, prolyl and leucyl residues, and a hydroxy-alaninamide moiety. This compound is of interest due to its potential biological activities and its role in research and industrial applications.
Preparation Methods
The synthesis of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves several steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The synthetic route may include the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form active esters.
Coupling Reactions: The activated carboxyl groups are coupled with the protected amino groups to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can be compared with other similar compounds, such as:
Cyclo(L-Leucyl-L-Prolyl): This compound has a similar structure but lacks the benzoyl and hydroxy-alaninamide moieties. It is known for its antifungal properties.
Histrelin: A synthetic analog of gonadotropin-releasing hormone, histrelin has a different structure but shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
873198-16-4 |
|---|---|
Molecular Formula |
C21H30N4O5 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N4O5/c1-13(2)12-16(19(27)22-14(3)18(26)24-30)23-20(28)17-10-7-11-25(17)21(29)15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17,30H,7,10-12H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)/t14-,16-,17+/m1/s1 |
InChI Key |
IUQSFPAFKWUNDP-OIISXLGYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




propanedinitrile](/img/structure/B12592023.png)

![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)


